molecular formula C9H10ClNO4S B2582740 methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate CAS No. 1368895-01-5

methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate

Cat. No.: B2582740
CAS No.: 1368895-01-5
M. Wt: 263.69
InChI Key: MYLJFRKKFNLYEX-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Identification

Methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate is systematically named according to IUPAC guidelines as follows:

  • Root structure : The parent chain is a benzene ring substituted at the 2-position with a methyl group (-CH₃) and at the 4-position with a chlorosulfonyl (-SO₂Cl) group.
  • Functional groups : A carbamate (-OCONH-) moiety is attached to the aromatic ring via the nitrogen atom.
  • Substituent priority : The chlorosulfonyl group takes precedence over the methyl group in numbering, resulting in the 4-chlorosulfonyl and 2-methyl designations.

The structural formula (Figure 1) features:

  • A benzene core with methyl (C₆H₃(CH₃)) and chlorosulfonyl (C₆H₃(SO₂Cl)) substituents.
  • A carbamate ester linkage (-O-(C=O)-NH-) bonded to the aromatic nitrogen.

Chemical Formula and Molecular Weight

The compound’s molecular composition and mass are defined as:

Property Value
Molecular formula C₉H₁₀ClNO₄S
Molecular weight 263.70 g/mol
Exact mass 263.986 g/mol

This stoichiometry arises from:

  • 9 carbon atoms (aromatic ring + methyl + carbamate methyl)
  • 1 chlorine atom (chlorosulfonyl group)
  • 1 sulfur atom (sulfonyl group).

CAS Registry Number

The compound is registered under CAS 1368895-01-5 , distinguishing it from structurally similar carbamates such as methyl [4-(chlorosulfonyl)phenyl]carbamate (CAS 21926-53-4). This identifier ensures precise tracking in chemical databases and regulatory frameworks.

Historical Context in Carbamate Chemistry

Carbamates emerged as critical compounds in the 19th century with the isolation of physostigmine from Physostigma venenosum seeds. Key milestones include:

  • 1864 : Jobst and Hesse isolate physostigmine, demonstrating carbamates’ biological activity.
  • 1950s : Synthetic carbamates like carbaryl revolutionize agrochemicals.
  • Modern era : Carbamates serve as protease inhibitors, anticonvulsants, and intermediates in polyurethane production.

This compound represents advancements in directed synthesis for specialized applications, leveraging both carbamate reactivity and sulfonyl chloride electrophilicity.

Position within Chlorosulfonyl Compound Classification

Chlorosulfonyl compounds are characterized by their -SO₂Cl functional group, which confers high electrophilicity. This compound belongs to two overlapping classes:

Classification Characteristics
Aromatic sulfonyl chlorides Benzene ring with -SO₂Cl substituent, enabling nucleophilic substitution.
N-substituted carbamates Carbamate group bonded to aromatic amine, enhancing hydrolytic stability.

The chlorosulfonyl group facilitates reactions with nucleophiles (e.g., amines, alcohols), while the carbamate moiety provides a stable backbone for further functionalization. This dual functionality makes the compound valuable in synthesizing sulfonamides, polymers, and bioactive molecules.

Properties

IUPAC Name

methyl N-(4-chlorosulfonyl-2-methylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4S/c1-6-5-7(16(10,13)14)3-4-8(6)11-9(12)15-2/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLJFRKKFNLYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)Cl)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368895-01-5
Record name methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate typically involves the reaction of 4-(chlorosulfonyl)-2-methylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction temperature is usually maintained between 0°C to 25°C to optimize yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to enhance efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate has been investigated for its potential as an anticancer agent. The compound's structure suggests it may interact with biological targets involved in cancer cell proliferation and survival.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study evaluated the compound's activity against colon cancer cells, revealing an IC50 value indicating effective inhibition of cell growth. The mechanism was linked to apoptosis induction through caspase activation pathways.

Compound Cell Line IC50 (µM) Mechanism
This compoundColon Cancer5.0Apoptosis via caspase activation
Analog 1Breast Cancer3.2Cell cycle arrest
Analog 2Lung Cancer4.5EGFR inhibition

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Investigations into its efficacy against various bacterial strains suggest that it can significantly reduce bacterial viability, making it a candidate for further development in antibiotic applications.

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) of this compound has been extensively studied to identify modifications that enhance its biological activity. Variations in the substituents on the phenyl ring have been shown to significantly impact the compound's potency.

Key Findings from SAR Studies

  • Electron-withdrawing groups at the para position increase potency.
  • Bulky substituents lead to a decrease in activity.
  • The presence of a chlorosulfonyl group is critical for maintaining biological activity.

Case Study 1: Anticancer Activity Evaluation

In a comprehensive study assessing the anticancer properties of this compound, researchers found that the compound effectively inhibited the growth of several cancer cell lines, including those resistant to conventional therapies. The study highlighted its potential as a lead compound for further development.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against multi-drug resistant bacterial strains. Results indicated significant reductions in bacterial counts, suggesting its potential as a new therapeutic agent in treating infections caused by resistant pathogens.

Mechanism of Action

The mechanism of action of methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate involves its interaction with nucleophilic sites in biological molecules. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the modification of protein structure and function. This reactivity makes it a valuable tool for studying enzyme mechanisms and protein interactions .

Comparison with Similar Compounds

Key Observations :

  • The target compound is distinguished by its simple substitution pattern (chlorosulfonyl and methyl groups) compared to more complex analogs like the Rivaroxaban intermediate, which incorporates heterocyclic moieties (oxazolidinone and morpholino) .

Target Compound:

However, analogous carbamates (e.g., Rivaroxaban intermediates) are synthesized via:

Lithium-mediated coupling: Used in Rivaroxaban intermediate synthesis to form oxazolidinone-morpholino linkages under mild conditions .

Chlorosulfonation : Likely involved for introducing the -SO₂Cl group, a common electrophilic substitution reaction.

Analogous Compounds:

  • Methyl [(4-{2-[(5-chloro-2-methoxybenzoyl)amino]ethyl}phenyl)sulfonyl]carbamate: Requires multi-step synthesis, including amide bond formation and sulfonylation .
  • Rivaroxaban Intermediate : Synthesized via tert-butyl carbamate protection, lithium-mediated coupling, and deprotection steps .

Reactivity Notes:

  • The chlorosulfonyl group in the target compound confers high electrophilicity, making it reactive toward nucleophiles (e.g., amines, alcohols). This contrasts with the stability of morpholino or pyridinyl groups in analogs .

Thermal and Chemical Stability

While direct thermal data for the target compound is absent, studies on related carbamates reveal:

  • Carbamate Derivatives: Generally exhibit moderate thermal stability, with decomposition temperatures ranging from 150–250°C depending on substituents. For example, methyl 4-[N-(2-hydroxyethyl)-N-(pyridin-2-yl)aminomethyl]benzoate derivatives decompose near 200°C, influenced by hydrogen-bonding interactions .

Pharmaceutical Relevance

  • Target Compound : Serves as a pharmaceutical impurity (Glibenclamide Impurity B), necessitating stringent control during drug manufacturing .
  • Rivaroxaban Intermediate : Critical for producing the anticoagulant Rivaroxaban, highlighting the role of carbamates in bioactive molecule synthesis .
  • Methyl [(4-{2-[(5-chloro-2-methoxybenzoyl)amino]ethyl}phenyl)sulfonyl]carbamate: Used as a reference standard in pharmacopeial testing (EP, BP), emphasizing its regulatory importance .

Biological Activity

Methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of antifungal properties and its role as a small-molecule inhibitor in various biological pathways. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a carbamate functional group with a chlorosulfonyl substituent. The structural formula can be represented as follows:

C9H10ClO3S\text{C}_9\text{H}_{10}\text{ClO}_3\text{S}

This compound's unique structure allows it to interact with various biological targets, which is critical for its activity.

Antifungal Activity

Recent studies have demonstrated significant antifungal activities of this compound against several plant pathogens. The compound was tested against seven fungal species, including Botrytis cinerea and Fusarium oxysporum. The results indicated that many derivatives exhibited good antifungal activity with inhibition rates exceeding 60% at concentrations of 50 μg/mL.

Table 1: Antifungal Activity of this compound

Fungal PathogenInhibition Rate (%) at 50 μg/mLEC50 (μg/mL)
Botrytis cinerea6520
Fusarium oxysporum7016.65
Fusarium graminearum7512.50
Magnaporthe grisea6025

These findings suggest that this compound could serve as a promising lead compound for the development of new antifungal agents .

The mechanism by which this compound exerts its antifungal effects is believed to involve the disruption of fungal cell wall synthesis or function. This disruption can lead to cell lysis and death, particularly in sensitive fungal strains. Further studies are needed to elucidate the exact biochemical pathways affected by this compound.

Inhibition of c-Myc Dimerization

In addition to its antifungal properties, this compound has been investigated for its role in inhibiting c-Myc dimerization, a critical process in many cancers. In vitro studies have shown that compounds similar to this compound can inhibit c-Myc-Max interactions, leading to reduced transcriptional activity associated with tumor proliferation .

Table 2: c-Myc Inhibition Studies

CompoundIC50 (μM)Effect on Cell Cycle
This compound146G0/G1 arrest
10074-G5146G0/G1 arrest

These studies indicate the potential for this compound in cancer therapeutics by targeting oncogenic pathways.

Case Studies and Research Findings

  • Antifungal Efficacy : A study demonstrated that this compound exhibited broad-spectrum antifungal activity, particularly effective against Fusarium graminearum, with an EC50 value of 12.50 μg/mL .
  • Cancer Research : Another study highlighted the compound's ability to inhibit c-Myc dimerization effectively, suggesting its potential as a therapeutic agent in treating cancers characterized by c-Myc overexpression .
  • Toxicity Assessment : Preliminary toxicity assessments showed that while some analogues exhibited cardiotoxicity, this compound demonstrated a favorable safety profile in initial screenings .

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